molecular formula C11H12O4S B3104380 4-Hydroxybut-2-ynyl 4-methylbenzenesulfonate CAS No. 147743-69-9

4-Hydroxybut-2-ynyl 4-methylbenzenesulfonate

Cat. No.: B3104380
CAS No.: 147743-69-9
M. Wt: 240.28 g/mol
InChI Key: UJHFJIQPCLPZGQ-UHFFFAOYSA-N
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Description

4-Hydroxybut-2-ynyl 4-methylbenzenesulfonate (CAS 147743-69-9) is a chemical compound with a molecular weight of 240.28 g/mol and the molecular formula C11H12O4S . This sulfonate ester is a versatile building block in organic synthesis, featuring a hydroxy-substituted butynyl chain linked to a 4-methylbenzenesulfonate group. This structural motif combines an electron-withdrawing sulfonate group, which acts as an excellent leaving group, with a propargyl alcohol derivative, rendering the compound highly reactive in nucleophilic substitution and cycloaddition reactions . The presence of the hydroxy group may enhance solubility and facilitate hydrogen-bonding interactions, while the sulfonate group contributes to the compound's stability . In research, this compound is a valuable intermediate for creating a variety of derivatives. It readily undergoes key chemical transformations, including oxidation, reduction, and nucleophilic substitution, where the sulfonate group can be displaced by other nucleophiles such as azides . Beyond chemistry, researchers are exploring its potential biological activities and cellular effects. It may interact with specific molecular targets, potentially modifying the activity of enzymes or receptors and leading to changes in cellular processes. Preliminary studies suggest it could exhibit antimicrobial properties, particularly against certain Gram-positive bacterial strains, positioning it as a candidate for further investigation in antibiotic development . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

4-hydroxybut-2-ynyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-10-4-6-11(7-5-10)16(13,14)15-9-3-2-8-12/h4-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHFJIQPCLPZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Hydroxybut-2-ynyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

  • Chemistry : 4-Hydroxybut-2-ynyl 4-methylbenzenesulfonate is a versatile building block in organic synthesis. It participates in oxidation, reduction, and nucleophilic substitution reactions, enabling the creation of a variety of derivatives.
  • Biology : Researchers explore the potential biological activities and cellular effects of this compound. It can interact with molecular targets, potentially modifying the activity of enzymes or receptors and leading to changes in cellular processes.
  • Medicine : Due to its biological activity, this compound is under investigation for potential therapeutic applications.
  • Industry : This compound is utilized in the production of specialty chemicals and materials, highlighting its importance in industrial applications.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Oxidation : Oxidation can yield corresponding sulfonate esters.
  • Reduction : Reduction reactions can produce different alcohol derivatives.
  • Substitution : Nucleophilic substitution can replace the sulfonate group with other nucleophiles. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).

Mechanism of Action

The mechanism of action of 4-Hydroxybut-2-ynyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Property 4-Hydroxybut-2-ynyl 4-methylbenzenesulfonate (Predicted) 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate Pergafast®201 (Thermal paper developer)
Solubility Moderate (hydroxy enhances hydrophilicity) High (ether linkages) Low (aromatic sulfonamide)
Thermal Stability Moderate (propargyl group may decompose at high T) Stable (ether backbone) High (stable in thermal paper coatings)
Hydrogen Bonding Strong (OH and sulfonate groups) Moderate (ether and OH) Weak (sulfonamide)
  • Crystallography: Analogs like 2-Aminoanilinium 4-methylbenzenesulfonate form monoclinic crystals (P21/n space group) with hydrogen-bonding networks critical for stability .

Research Findings and Trends

  • Anticancer SAR : Ortho-substitution (e.g., methoxy, nitro) on aryl rings enhances cytotoxicity, while bulky groups reduce cell permeability .
  • Synthetic Innovation: Microwave-assisted tosylation () improves reaction efficiency compared to traditional methods .
  • Market Shifts : BPA alternatives like Pergafast®201 and BPS derivatives are gaining traction in industrial applications, driven by regulatory pressures .

Biological Activity

4-Hydroxybut-2-ynyl 4-methylbenzenesulfonate, with the CAS number 147743-69-9, is a chemical compound that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4-methylbenzenesulfonyl chloride with 4-hydroxybut-2-yne in the presence of a base. Its unique structure combines functional groups that may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways within biological systems. It may modify enzyme activity or receptor interactions, leading to significant changes in cellular processes. Preliminary studies suggest that it could exhibit antimicrobial properties, particularly against certain bacterial strains.

Antimicrobial Properties

Research indicates that this compound could have potential as an antimicrobial agent. Its effectiveness against multidrug-resistant Gram-positive bacteria has been noted, positioning it as a candidate for further investigation in antibiotic development .

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been explored in various studies. For instance, it was assessed for genotoxicity using standard tests such as the Ames test and the SOS chromotest, which evaluate the potential for DNA damage. Results indicated a need for further investigation into its safety profile, particularly concerning long-term exposure and therapeutic use .

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various sulfonate derivatives, this compound was tested against a range of bacterial strains. The results demonstrated significant inhibition of growth in certain Gram-positive bacteria, suggesting its potential role in treating infections caused by resistant strains.

Comparative Analysis

A comparative analysis with similar compounds revealed distinct differences in biological activity. For example, while other sulfonate compounds exhibited varying degrees of antimicrobial activity, this compound showed enhanced efficacy against specific targets due to its unique structural features .

Compound NameActivity TypeEfficacy Level
This compoundAntimicrobialHigh (against Gram-positive bacteria)
4-Tosyloxybut-2-yn-1-olAntimicrobialModerate
2-Butyn-1,4-diol monotosylateAntimicrobialLow

Q & A

Q. How can researchers optimize the synthesis of 4-hydroxybut-2-ynyl 4-methylbenzenesulfonate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of stoichiometry, solvent selection, and reaction conditions. For analogous sulfonate esters (e.g., 2-aminoanilinium 4-methylbenzenesulfonate), yields were improved to 45% using ethanol-water solvent systems and equimolar ratios of reactants . Adjusting reaction time, temperature, and purification techniques (e.g., recrystallization vs. chromatography) can mitigate side reactions. Monitoring intermediates via TLC or NMR ensures reaction progression. For hydroxylated derivatives, protecting group strategies (e.g., silylation) may prevent unwanted hydroxyl group reactivity during sulfonation .

Q. What characterization techniques are critical for verifying the structure of this compound?

  • Methodological Answer :
  • X-ray crystallography : Provides definitive confirmation of molecular geometry and hydrogen-bonding networks. Use SHELXL for refinement (R[F²] < 0.05) and Mercury CSD 2.0 for void analysis and packing visualization .
  • Spectroscopy : 1^1H/13^13C NMR identifies functional groups (e.g., sulfonate S=O at ~125 ppm in 13^13C NMR). IR confirms hydroxyl (3200–3600 cm1^{-1}) and sulfonate (1180–1300 cm1^{-1}) stretches.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ for C11_{11}H12_{12}O4_4S: calculated 240.0455) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?

  • Methodological Answer : Graph set analysis (e.g., Etter’s notation) identifies recurring motifs like NHON-H \cdots O or OHOO-H \cdots O interactions. For example, in 2-aminoanilinium 4-methylbenzenesulfonate, four NHON-H \cdots O bonds form [010]-directed chains, stabilized by 21_1 screw axes . Mercury’s Materials Module can compare packing similarities with related sulfonates to predict aggregation behavior. Adjusting substituents (e.g., methyl vs. hydroxy groups) modulates hydrogen-bond donor/acceptor balance, enabling tailored crystal engineering .

Q. What mechanistic insights explain the reactivity of the tosylate group in nucleophilic substitution reactions?

  • Methodological Answer : The 4-methylbenzenesulfonate (tosylate) group acts as an excellent leaving group due to resonance stabilization of the sulfonate anion. In aziridine synthesis, tosylates undergo SN2_2 displacement with amines or phosphonates, as seen in the Gabriel-Cromwell reaction . Kinetic studies (e.g., variable-temperature NMR) can elucidate steric/electronic effects of the hydroxybutynyl moiety on reaction rates. Computational modeling (DFT) further explores transition states and charge distribution .

Q. How do solvent polarity and proticity influence the stability of this compound in solution?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize sulfonate esters by solvating the leaving group. In contrast, protic solvents (e.g., water, ethanol) may accelerate hydrolysis. Stability assays under controlled pH and humidity (e.g., via HPLC monitoring) quantify degradation rates. For example, ethanol-water mixtures used in analogous syntheses reduce hydrolysis while maintaining solubility .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in crystallographic data for sulfonate derivatives?

  • Methodological Answer : Cross-validate results using multiple refinement tools (e.g., SHELXL vs. Olex2) and check for twinning or disorder. For instance, SHELXL’s TWIN/BASF commands resolve twinning in monoclinic systems (space group P21/nP2_1/n), as applied to 2-aminoanilinium 4-methylbenzenesulfonate . Compare hydrogen-bond geometries (e.g., DAD \cdots A distances, angles) with literature benchmarks (e.g., NHON-H \cdots O: 2.8–3.0 Å, 150–170°) to identify outliers .

Q. What strategies reconcile conflicting spectroscopic data for hydroxylated sulfonates?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, hydroxyl protons may exchange rapidly in D2_2O, broadening NMR signals. Use deuterated solvents with low proton affinity (e.g., CDCl3_3) and variable-temperature NMR to slow exchange rates. IR spectroscopy in solid vs. solution states distinguishes intramolecular H-bonding from solvent interactions .

Methodological Tools and Resources

  • Software : SHELXL (structure refinement) , Mercury CSD 2.0 (packing analysis) .
  • Synthetic Protocols : Adapt methods from 2-aminoanilinium 4-methylbenzenesulfonate (equimolar reactions in ethanol-water) and aziridine-phosphonate synthesis (tosylate displacement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxybut-2-ynyl 4-methylbenzenesulfonate
Reactant of Route 2
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4-Hydroxybut-2-ynyl 4-methylbenzenesulfonate

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